

An In-depth Technical Guide to Ethyl 2-bromothiazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 2-bromothiazole-4-carboxylate*

Cat. No.: B012237

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CAS Number: 100367-77-9

This technical guide provides comprehensive information on **Ethyl 2-bromothiazole-4-carboxylate**, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

Ethyl 2-bromothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, a bromine substituent, and an ethyl ester group. These features make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[1] Its properties are summarized below.

Property	Value	Reference(s)
CAS Number	100367-77-9	[2] [3] [4]
Molecular Formula	C ₆ H ₆ BrNO ₂ S	[2] [3] [4]
Molecular Weight	236.09 g/mol	[2] [4]
Appearance	White to light orange to light brown powder or crystal	[3] [5]
Melting Point	66-72 °C	[2] [3]
IUPAC Name	ethyl 2-bromo-1,3-thiazole-4-carboxylate	[3]
SMILES String	CCOC(=O)c1csc(Br)n1	[2] [3]
InChI Key	CNHISCQPKKGDP0-UHFFFAOYSA-N	[2] [3]
Storage Temperature	2-8°C	[2] [4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Ethyl 2-bromothiazole-4-carboxylate**. While specific peak values are proprietary to data providers, general information is available.

Spectrum Type	Description	Reference(s)
¹ H NMR	Proton NMR data is available for this compound, which helps in confirming the arrangement of hydrogen atoms.	[6]
¹³ C NMR	Carbon-13 NMR data is also available, providing information about the carbon skeleton of the molecule.	[6]
Infrared (IR)	The IR spectrum conforms to the structure of Ethyl 2-bromothiazole-4-carboxylate.	[3][6]
Mass Spec (MS)	Mass spectrometry data is available to confirm the molecular weight and fragmentation pattern.	[6]

Experimental Protocols: Synthesis

Ethyl 2-bromothiazole-4-carboxylate can be synthesized through various routes. Below are two detailed experimental protocols.

This method involves the initial formation of an aminothiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.[2]

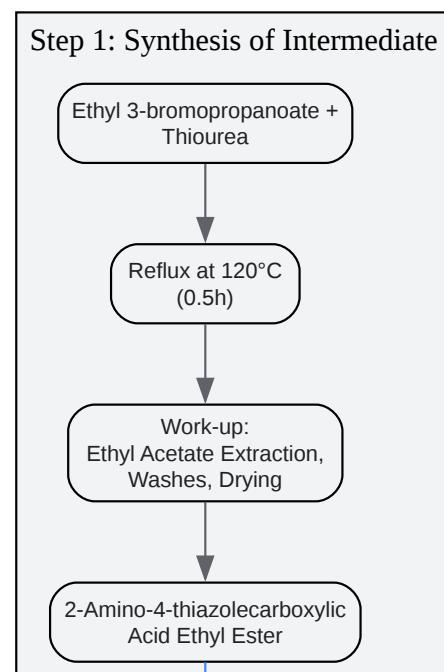
Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester

- In a nitrogen-protected flask, combine ethyl 3-bromopropanoate (6.0g, 31mmol) and thiourea (2.3g, 31mmol, 1.0 eq).
- Reflux the mixture at 120°C for 30 minutes.
- Monitor the reaction completion using thin-layer chromatography (TLC).

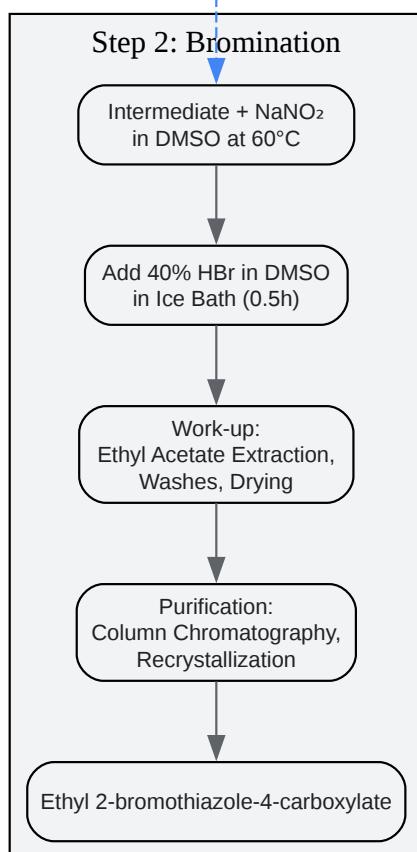
- After completion, dissolve the reaction mixture in ethyl acetate.
- Wash the organic layer successively with distilled water and a saturated brine solution.
- Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain yellow 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 83.0% yield).[2]

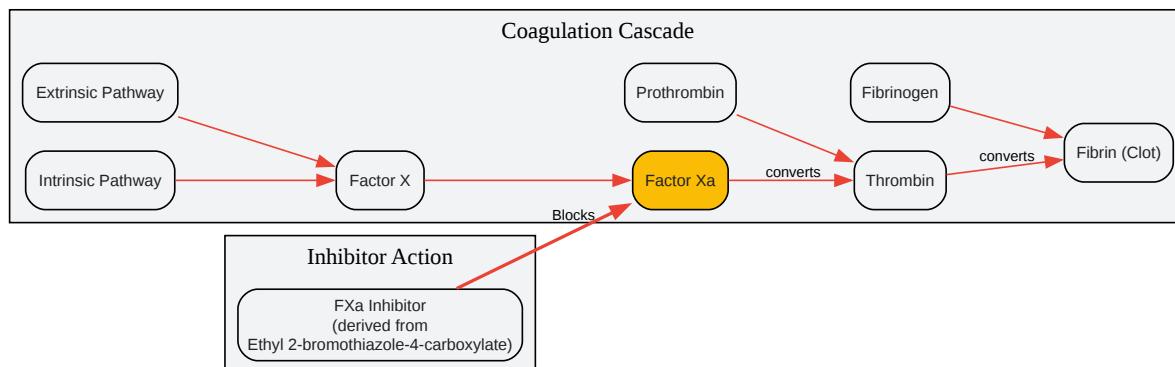
Step 2: Synthesis of **Ethyl 2-Bromothiazole-4-Carboxylate**

- In a round-bottom flask, heat dimethyl sulfoxide (DMSO) to 60°C.
- Add sodium nitrite (7.1g, 102.3mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4g, 25.6mmol) obtained in the previous step. Stir until completely dissolved.
- Place the flask in an ice bath and slowly add a solution of 40% hydrobromic acid (20.7g, 102.3mmol) in DMSO.
- Allow the reaction to proceed in the ice bath for 30 minutes, monitoring by TLC.
- After the reaction, add ethyl acetate and wash the organic layer successively with distilled water and saturated brine solution.
- Dry the organic layer, filter, and evaporate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography (ethyl acetate: petroleum ether = 1:1) and recrystallize from petroleum ether to obtain **Ethyl 2-bromothiazole-4-carboxylate** (1.9g, 32.0% yield).[2]



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